2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid
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Overview
Description
The compound “2-(1,1-Dioxidothiomorpholino)acetic Acid” is a chemical with the molecular formula C6H11NO4S . Another related compound is “Ethyl 2-(1,1-dioxidothiomorpholino)acetate” with the molecular formula C8H15NO4S .
Molecular Structure Analysis
The molecular structure of a related compound, “2-(1,1-Dioxidothiomorpholino)acetic Acid”, has the molecular formula C6H11NO4S . Another related compound, “Ethyl 2-(1,1-dioxidothiomorpholino)acetate”, has the molecular formula C8H15NO4S .Scientific Research Applications
Enzymatic Synthesis and Resolution
One noteworthy application involves the enzymatic synthesis and resolution of chiral 3-hydroxy-3-phenylpropanoic acid derivatives, which serve as potential progenitors for antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride. Enzymatic preparation using biocatalysts such as Porcine pancreas lipase (PPL) under optimized conditions has been reported, demonstrating the utility of these compounds in producing optically pure pharmaceutical agents (Zhao et al., 2014).
Artificial Biosynthesis
In the realm of synthetic biology and metabolic engineering, phenylpropanoic acids have been biosynthesized in microorganisms. An engineered Escherichia coli system demonstrated the production of phenylpropanoic acids, such as 4-coumaric acid, caffeic acid, and ferulic acid, from simple carbon sources. This artificial biosynthetic pathway highlights the potential of microbial synthesis for pharmaceutical and food ingredient applications, offering a sustainable method for producing these valuable compounds (Kang et al., 2012).
Pharmaceutical Development
Further, phenylpropanoic acid derivatives have been explored for their potential in drug development. Research into the synthesis and evaluation of substituted phenylpropanoic acid derivatives as activators for human peroxisome proliferator-activated receptor (PPAR) underscores the pharmaceutical relevance of these compounds. Such studies have led to the identification of potent and selective activators, which could be beneficial in treating metabolic disorders like dyslipidemia, obesity, and diabetes (Nomura et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)12(10-11-4-2-1-3-5-11)14-6-8-19(17,18)9-7-14/h1-5,12H,6-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDLQGMQPCGTPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377569 |
Source
|
Record name | 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100610-68-2 |
Source
|
Record name | 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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